molecular formula C6H13NO2 B3256008 3,3-Dimethyl-1-nitrobutane CAS No. 2625-27-6

3,3-Dimethyl-1-nitrobutane

Cat. No.: B3256008
CAS No.: 2625-27-6
M. Wt: 131.17 g/mol
InChI Key: NHQJMPLFMPCOJO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-nitrobutane: is an organic compound belonging to the class of nitroalkanes It is characterized by the presence of a nitro group (-NO2) attached to a butane chain with two methyl groups at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-nitrobutane can be synthesized through several methods:

    Nitration of Alkanes: This involves the direct substitution of hydrocarbons with nitric acid.

    Displacement Reactions: Another method involves the displacement of halides with nitrite ions.

    Oxidation of Amines: Primary amines can be oxidized to nitro compounds.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration processes, where alkanes are treated with nitric acid in the vapor phase at high temperatures. This method ensures high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Dimethyl-1-nitrobutane can undergo oxidation reactions to form corresponding nitro alcohols or nitro ketones.

    Reduction: This compound can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium nitrite in the presence of a halide source.

Major Products Formed:

    Oxidation: Nitro alcohols and nitro ketones.

    Reduction: Amines.

    Substitution: Various substituted nitro compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,3-Dimethyl-1-nitrobutane is used as an intermediate in organic synthesis, particularly in the preparation of other nitro compounds and amines.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and as a precursor for various chemical syntheses .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-nitrobutane involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attacks. This property is exploited in various chemical reactions where the nitro group can be reduced or substituted .

Comparison with Similar Compounds

    3,3-Dimethyl-1-butene: An alkene with similar structural features but lacks the nitro group.

    3,3-Dimethyl-1-butanol: An alcohol with a similar carbon skeleton but with a hydroxyl group instead of a nitro group.

    3,3-Dimethyl-1-butyne: An alkyne with a similar carbon skeleton but with a triple bond instead of a nitro group.

Uniqueness: 3,3-Dimethyl-1-nitrobutane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties compared to its analogs. The nitro group makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-1-nitrobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4-5-7(8)9/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQJMPLFMPCOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307556
Record name Butane, 3,3-dimethyl-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2625-27-6
Record name Butane, 3,3-dimethyl-1-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2625-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 3,3-dimethyl-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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